(2-Methylthiazol-4-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone
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Description
(2-Methylthiazol-4-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Scientific Research Applications
- Researchers have synthesized novel thiazole-(benz)azole derivatives containing this compound and evaluated their anticancer effects .
- Among different derivatives, compounds 1a and 1b containing this moiety demonstrated good antimicrobial potential .
- Some target compounds containing this structure displayed better anti-fibrosis activity than existing drugs like Pirfenidone on HSC-T6 cells .
- Theoretical and experimental investigations have explored the properties of 2-((4-(2-methylthiazol-4-yl)phenyl)amino)-N-(pyridin-4-yl)acetamide derivatives .
- Efforts have been made to study the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, including those containing this fragment .
Anticancer Activity
Antimicrobial Potential
Anti-Fibrosis Activity
Molecular Modeling and Drug Design
Pharmacological Studies
Apoptotic Pathway Modulation
properties
IUPAC Name |
(2-methyl-1,3-thiazol-4-yl)-(4-pyridin-4-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-11-17-14(10-21-11)15(19)18-8-4-13(5-9-18)20-12-2-6-16-7-3-12/h2-3,6-7,10,13H,4-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWMEPUYLOFLGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCC(CC2)OC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylthiazol-4-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone |
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